molecular formula C13H26OSi B14714731 1,1-Dimethyl-1-silacyclododecan-7-one CAS No. 23225-69-6

1,1-Dimethyl-1-silacyclododecan-7-one

Cat. No.: B14714731
CAS No.: 23225-69-6
M. Wt: 226.43 g/mol
InChI Key: RUHLALGZCVEPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-1-silacyclododecan-7-one is a silicon-containing macrocyclic ketone characterized by a 12-membered ring system with a silicon atom substituted by two methyl groups and a ketone functional group at the 7-position. This compound belongs to the silacycloalkane family, where silicon replaces a carbon atom in the ring structure, imparting unique steric and electronic properties. The incorporation of silicon alters ring strain, thermal stability, and reactivity compared to analogous carbocyclic compounds.

Properties

CAS No.

23225-69-6

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

1,1-dimethyl-silacyclododecan-7-one

InChI

InChI=1S/C13H26OSi/c1-15(2)11-7-3-5-9-13(14)10-6-4-8-12-15/h3-12H2,1-2H3

InChI Key

RUHLALGZCVEPCY-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCCCC(=O)CCCCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-1-silacyclododecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a suitable diene, followed by intramolecular cyclization. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-1-silacyclododecan-7-one can undergo various chemical reactions, including:

    Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include silanol, siloxane, alcohol derivatives, and various substituted silacyclododecanones.

Scientific Research Applications

1,1-Dimethyl-1-silacyclododecan-7-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-1-silacyclododecan-7-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on the specific application. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into larger molecular structures. The pathways involved often include nucleophilic or electrophilic attack on the silicon atom, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Cyclic Ketones

Compound Ring Size Heteroatom Substituents Molecular Weight (g/mol) Ketone Position
1,1-Dimethyl-1-silacyclododecan-7-one 12 Si 1,1-dimethyl ~228.4* 7
Cyclododecanone 12 C None 182.30 1
1-Silacyclododecan-7-one 12 Si None ~200.3* 7
Cyclohexanone 6 C None 98.14 1
1,1-Dimethyl-1-silacyclohexan-4-one 6 Si 1,1-dimethyl ~144.3* 4

*Calculated based on standard atomic weights.

Key Observations :

  • Ring Strain: Smaller carbocyclic ketones like cyclohexanone exhibit significant ring strain due to non-ideal bond angles. Silicon’s larger atomic radius reduces strain in silacycloalkanes, making this compound more conformationally flexible than cyclododecanone .
  • Electronic Effects : The Si–C bond is longer and less polar than C–C, reducing electron-withdrawing effects on the ketone. This may decrease the electrophilicity of the carbonyl group compared to carbocyclic analogs .

Reactivity and Stability

Table 2: Comparative Reactivity Data*

Compound Thermal Stability (°C) Hydrolysis Rate (Relative to Cyclohexanone) Nucleophilic Attack (e.g., Grignard)
This compound >200 (estimated) Low Moderate
Cyclododecanone ~150 Very Low High
1-Silacyclododecan-7-one ~180 Moderate High
Cyclohexanone ~100 High Very High

*Hypothetical data inferred from silacycloalkane chemistry .

Key Observations :

  • Thermal Stability: Silicon’s ability to form stronger σ-bonds with methyl groups enhances thermal stability in 1,1-dimethyl derivatives compared to unsubstituted silacyclododecanones or carbocyclic counterparts.
  • Hydrolysis Resistance: The 1,1-dimethyl substitution on silicon likely reduces susceptibility to hydrolysis compared to non-methylated silacycles, which are prone to Si–O bond cleavage in aqueous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.